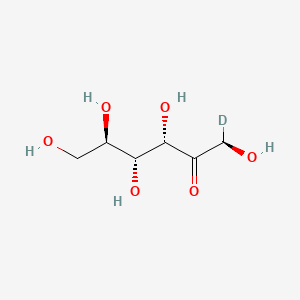
2,2',3,4,5,5'-Hexachlorobiphenyl-3',4',6'-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 is a deuterium-labeled derivative of 2,2’,3,4,5,5’-Hexachlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are organic chlorine compounds with two linked benzene rings. The deuterium labeling is used to trace and study the compound’s behavior in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 involves the deuteration of 2,2’,3,4,5,5’-Hexachlorobiphenyl. Deuteration is typically achieved through catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. This process often requires the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of deuterium-labeled compounds like 2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 is generally carried out in specialized facilities equipped to handle isotopic labeling. The production process involves multiple steps, including the synthesis of the parent compound, purification, and subsequent deuteration. The final product is then subjected to rigorous quality control to ensure the correct isotopic composition and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, ammonia.
Electrophiles: Halogens, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated biphenyl quinones, while reduction may produce partially dechlorinated biphenyls .
Wissenschaftliche Forschungsanwendungen
2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 is used in various scientific research applications, including:
Chemistry: As a tracer in studies involving the environmental fate and transport of PCBs.
Biology: To investigate the metabolic pathways and biotransformation of PCBs in living organisms.
Medicine: In pharmacokinetic studies to understand the distribution, metabolism, and excretion of PCBs.
Industry: In the development of analytical methods for detecting and quantifying PCBs in environmental samples.
Wirkmechanismus
The mechanism of action of 2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 involves its interaction with various molecular targets and pathways. PCBs, including this compound, are known to bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression involved in xenobiotic metabolism. This interaction can result in the induction of enzymes such as cytochrome P450s, which play a crucial role in the biotransformation and detoxification of PCBs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 include:
2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3: Another deuterium-labeled PCB with one less chlorine atom.
2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3: A deuterium-labeled PCB with a different chlorine substitution pattern.
Uniqueness
The uniqueness of 2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 lies in its specific chlorine substitution pattern and deuterium labeling, which makes it particularly useful for tracing and studying the behavior of PCBs in various scientific contexts .
Eigenschaften
Molekularformel |
C12H4Cl6 |
|---|---|
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
1,4-dichloro-2,3,5-trideuterio-6-(2,3,4,5-tetrachlorophenyl)benzene |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H/i1D,2D,3D |
InChI-Schlüssel |
UCLKLGIYGBLTSM-CBYSEHNBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)[2H] |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methylsulfanyl]butanoic acid](/img/structure/B12400242.png)
![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12400249.png)




![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)



![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)


